Peripherally-restricted cannabinoid receptor 1 (CB1) selective antagonists have the potential to inhibit food intake while also escaping centrally-mediated neuropsychiatric side effects. AM6545 is a novel CB1 selective neutral antagonist with low CNS penetration, exhibiting Ki values of 1.7 and 523 nM for CB1 and CB2 receptors, respectively. It reduces food intake and food-reinforced behavior, such as time spent feeding, in a dose-dependent manner, resulting in decreased body weight. AM6545 produces improvements in glucose homeostasis, fatty liver, and plasma lipid profiles in mice with diet-induced obesity. It does not affect behavior responses that are associated with activation of CB1 receptors in the brain.
Related Compounds
Rimonabant
Relevance: Rimonabant serves as a key comparator to AM6545 in many studies. While both compounds bind to CB1R and reduce food intake, AM6545 is designed for peripheral restriction to minimize CNS-mediated side effects commonly associated with Rimonabant. [, , , , ]
AM4113
Compound Description: AM4113 is a centrally acting neutral CB1 receptor antagonist. It has demonstrated efficacy in reducing insulin resistance, improving lipid profiles, and ameliorating nephropathy in animal models of metabolic syndrome. [, , ]
Relevance: Similar to AM6545, AM4113 is a neutral antagonist of CB1R, but with central activity. Comparing the two helps elucidate the specific contributions of peripheral versus central CB1R antagonism in various physiological processes. [, , ]
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-Arachidonoylglycerol (2-AG) is an endocannabinoid, acting as a full agonist at both CB1 and CB2 receptors. It plays a role in various physiological processes, including appetite regulation, pain sensation, and inflammation. [, , , ]
Relevance: 2-AG is an endogenous ligand of the CB1R, the same receptor that AM6545 targets. Studying changes in 2-AG levels upon AM6545 treatment provides insights into the drug's mechanism of action and impact on the endocannabinoid system. [, , , ]
Anandamide (AEA)
Compound Description: Anandamide (AEA) is an endocannabinoid that acts as a partial agonist at both CB1 and CB2 receptors. It is involved in numerous physiological processes, including mood, appetite, pain sensation, and memory. [, , ]
Relevance: Anandamide is another endogenous ligand of the CB1R, making its levels an important indicator of endocannabinoid system activity in response to AM6545 treatment. [, , ]
CP55,940
Compound Description: CP55,940 is a potent synthetic agonist of both CB1 and CB2 receptors. It is widely used in research to investigate the effects of cannabinoid receptor activation. []
Relevance: CP55,940 serves as a pharmacological tool to activate CB1R, providing a contrasting effect to the CB1R antagonism of AM6545. Comparing their effects helps understand the role of CB1R in specific physiological contexts. []
WIN 55,212-2
Compound Description: WIN 55,212-2 is a potent aminoalkylindole agonist for cannabinoid receptors, exhibiting selectivity for CB2 receptors over CB1 receptors. [, ]
Relevance: By comparing the effects of WIN 55,212-2, a CB1R agonist, with AM6545, a CB1R antagonist, researchers can elucidate the specific roles of CB1R activation and inhibition in various physiological processes. [, ]
SR141716A
Compound Description: SR141716A is a selective inverse agonist for the CB1 receptor. [, ]
Relevance: SR141716A serves as another comparator to AM6545. Both compounds target CB1R, but with different pharmacological actions – SR141716A as an inverse agonist and AM6545 as a neutral antagonist. This difference is important for understanding their distinct effects and potential side effect profiles. [, ]
AM251
Compound Description: AM251 is a potent and selective CB1 receptor antagonist. [, ]
JWH133
Compound Description: JWH-133 is a selective cannabinoid CB2 receptor agonist. []
Relevance: JWH133, a CB2 agonist, provides a contrasting pharmacological approach to AM6545's CB1 antagonism, allowing researchers to study the interplay and individual contributions of these two receptor subtypes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DL-threo-PPMP is a ceramide analog and an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM. DL-threo-PPMP also inhibits sphingomyelin synthase activity in erythrocytes infected with P. falciparum and inhibits late ring-stage P. falciparum growth (IC50 = 0.85 µM). It reduces Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increases autophagy flux in primary mouse neurons.